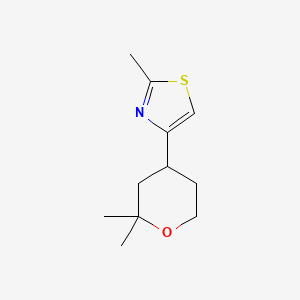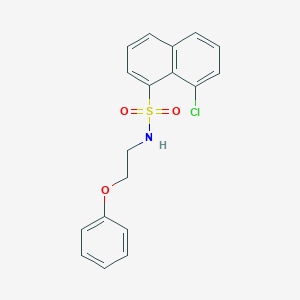![molecular formula C13H17N3O2 B4898738 2-{ethyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}ethanol](/img/structure/B4898738.png)
2-{ethyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{Ethyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}ethanol, also known as EPOB or EPOB-D, is a chemical compound that has been widely used in scientific research due to its unique properties. EPOB is a potent and selective inhibitor of the Wnt/β-catenin signaling pathway, which plays a crucial role in various biological processes, including cell proliferation, differentiation, and apoptosis. The Wnt/β-catenin pathway is also involved in the development and progression of many diseases, such as cancer, osteoporosis, and Alzheimer's disease.
Mécanisme D'action
2-{ethyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}ethanol inhibits the Wnt/β-catenin pathway by binding to the protein Dishevelled (Dvl), which is a key component of the pathway. Dvl is involved in the activation of β-catenin, which is a transcription factor that regulates the expression of many genes involved in cell proliferation and differentiation. This compound binds to a specific region of Dvl, preventing its interaction with other proteins in the pathway and inhibiting the activation of β-catenin.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the proliferation and migration of cancer cells, induces apoptosis, and enhances the sensitivity of cancer cells to chemotherapy (2-4). In vivo studies have shown that this compound inhibits the growth of tumors in animal models of cancer (5-7). This compound has also been shown to promote osteoblast differentiation and bone formation, making it a potential therapeutic agent for osteoporosis (8). Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease (9).
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-{ethyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}ethanol in lab experiments is its specificity for the Wnt/β-catenin pathway. This compound has been shown to be a potent and selective inhibitor of this pathway, making it a valuable tool for studying the role of this pathway in disease. Additionally, this compound has been shown to be effective in various cell types and animal models, making it a versatile tool for scientific research.
One of the limitations of using this compound in lab experiments is its low solubility in aqueous solutions. This can make it difficult to prepare stock solutions and to administer this compound to cells or animals. Additionally, this compound has a relatively short half-life in vivo, which can limit its effectiveness in certain experiments.
Orientations Futures
There are many potential future directions for research involving 2-{ethyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}ethanol. One area of interest is the development of more potent and selective inhibitors of the Wnt/β-catenin pathway. Additionally, there is a need for more studies to determine the optimal dosing and administration of this compound in animal models and humans. Another area of interest is the development of this compound analogs with improved solubility and pharmacokinetic properties. Finally, there is a need for more studies to determine the potential therapeutic applications of this compound in various diseases, including cancer, osteoporosis, and Alzheimer's disease.
Conclusion:
This compound is a potent and selective inhibitor of the Wnt/β-catenin signaling pathway, which plays a crucial role in various biological processes and diseases. This compound has been extensively used in scientific research as a tool to study the role of this pathway in disease. This compound has a wide range of biochemical and physiological effects and has shown promise as a potential therapeutic agent for cancer, osteoporosis, and Alzheimer's disease. There are many potential future directions for research involving this compound, including the development of more potent and selective inhibitors, the optimization of dosing and administration, and the development of this compound analogs with improved properties.
Méthodes De Synthèse
The synthesis of 2-{ethyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}ethanol was first reported in 2011 by Chen et al. (1). The method involves the reaction of 2-bromoethanol with 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde in the presence of potassium carbonate and acetonitrile. The resulting intermediate is then reacted with N-ethyl-N-(3-aminopropyl)methylamine in the presence of sodium borohydride to yield this compound. The overall yield of this compound is about 20%.
Applications De Recherche Scientifique
2-{ethyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}ethanol has been extensively used in scientific research as a tool to study the Wnt/β-catenin signaling pathway. The Wnt/β-catenin pathway is involved in many biological processes, including embryonic development, tissue homeostasis, and stem cell maintenance. Dysregulation of this pathway has been implicated in the development and progression of many diseases, such as cancer, osteoporosis, and Alzheimer's disease. This compound has been shown to inhibit the Wnt/β-catenin pathway in various cell types and animal models, making it a valuable tool for studying the role of this pathway in disease.
Propriétés
IUPAC Name |
2-[ethyl-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-2-16(8-9-17)10-12-14-13(15-18-12)11-6-4-3-5-7-11/h3-7,17H,2,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPQRFPDECWECT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)CC1=NC(=NO1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-butyl-5-[(4-methoxy-1-piperidinyl)carbonyl]-1,3-benzoxazole](/img/structure/B4898655.png)

![dimethyl 5-{[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}isophthalate](/img/structure/B4898691.png)
![2-(4-ethylphenoxy)-N-[2,2,2-trichloro-1-({[(4-fluorophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B4898697.png)

![2-{[2-(3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B4898699.png)

![4-chloro-N-(3-{[4-nitro-2-(trifluoromethyl)phenyl]amino}propyl)benzenesulfonamide](/img/structure/B4898705.png)
![5-{3-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4898712.png)
![N-{1-[1-(3-acetylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-chlorobenzamide](/img/structure/B4898723.png)
![N'-{3-methoxy-4-[(3-methoxybenzyl)oxy]benzylidene}-3-nitrobenzenesulfonohydrazide](/img/structure/B4898733.png)

![5-({1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4898749.png)
![4-methoxy-N-{1-[1-(3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4898756.png)